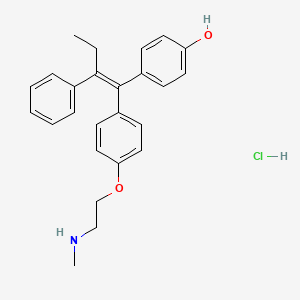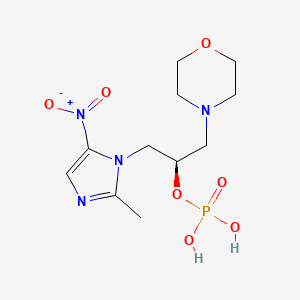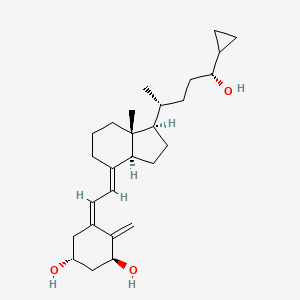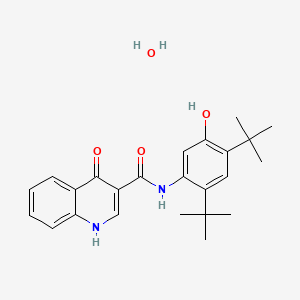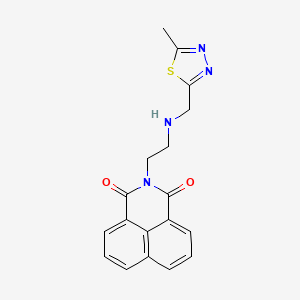
Glyoxalase I inhibitor free base
Vue d'ensemble
Description
Glyoxalase I inhibitor free base is a potent Glyoxalase I (GLO1) inhibitor . It is a candidate for anticancer agents . The CAS number of this compound is 174568-92-4 .
Synthesis Analysis
The synthesis of Glyoxalase I inhibitors involves the use of Computer-Aided Drug Design (CADD) techniques. Compounds possessing a zinc-binding group are extracted from commercial databases using the pharmacophore search protocol . These compounds are then subjected to robust docking using the CDOCKER protocol within the Discovery Studio .Molecular Structure Analysis
The molecular formula of Glyoxalase I inhibitor free base is C21H29BrN4O8S . It has a molecular weight of 577.45 .Chemical Reactions Analysis
The glyoxalase system detoxifies methylglyoxal and other ketoaldehydes to produce innocuous metabolites that allow the cells to function normally . Its inhibition in cancer cells causes these toxic metabolites to accumulate, leading to the apoptotic stage .Physical And Chemical Properties Analysis
Glyoxalase I inhibitor free base is a solid substance with a white to off-white color . It has a solubility of 100 mg/mL in DMSO .Applications De Recherche Scientifique
Role in the Glyoxalase System
Glyoxalase I is a key component of the glyoxalase system, which is crucial for the detoxification of alpha-ketoaldehydes like methylglyoxal. This detoxification process is vital in preventing glycation reactions that can be damaging, particularly in conditions like diabetes and uraemia where alpha-ketoaldehyde concentrations are higher. The inhibition of Glyoxalase I with specific inhibitors can lead to the accumulation of alpha-ketoaldehydes to cytotoxic levels and has implications in antitumor and antimalarial therapies (Thornalley, 2003).
Interaction with Natural Products
Curcumin, a natural product, has been identified as an efficient inhibitor of Glyoxalase I. Studies using molecular docking and dynamics simulations have shed light on the inhibitory mechanism of curcumin towards Glyoxalase I, providing insights that could aid in developing more effective inhibitors (Liu et al., 2010).
Potential Cancer Treatment
The glyoxalase system, particularly Glyoxalase-I, has emerged as a potential target for cancer treatment. Ellagic acid has been identified as a potent Glyoxalase-I inhibitor, with its binding mainly driven by ionic interaction and hydrophobic interactions. The unique and rigid skeleton of ellagic acid makes it a promising candidate for designing novel and potent Glyoxalase-I inhibitors (Al-Shar’i et al., 2020).
Design of Novel Inhibitors
Efforts have been made to design novel glyoxalase-I inhibitors with a "zinc-binding feature", focusing on their potential as anticancer agents. This approach involves computer-aided drug design techniques and in vitro assays, aiming to find inhibitors that can be optimized further for clinical applications (Al-Balas et al., 2016).
Applications in Breast Cancer Research
A study on the expression of glyoxalase I and II in breast cancer tissues has revealed higher activity levels in tumor tissue compared to normal tissue, indicating a key role of the glyoxalase system in detoxifying cytotoxic methylglyoxal in tumor cells. This suggests the potential use of Glyoxalase I inhibitors as anti-cancer drugs (Rulli et al., 2001).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29BrN4O8S/c1-3-33-18(28)11-24-19(29)16(25-17(27)10-9-15(23)20(30)34-4-2)12-35-21(31)26(32)14-7-5-13(22)6-8-14/h5-8,15-16,32H,3-4,9-12,23H2,1-2H3,(H,24,29)(H,25,27)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKSBBTQSNXLR-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CCC(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CSC(=O)N(C1=CC=C(C=C1)Br)O)NC(=O)CC[C@@H](C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29BrN4O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxalase I inhibitor free base | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



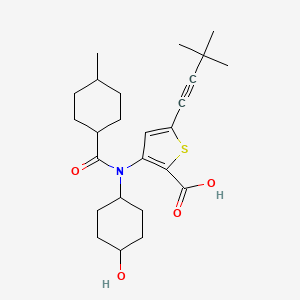

![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/no-structure.png)

